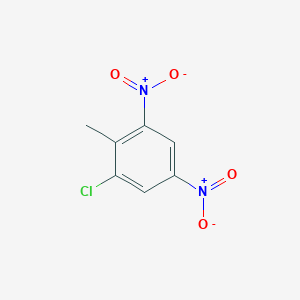

1-Chloro-2-methyl-3,5-dinitrobenzene

Description

Contextual Significance in Organic Chemistry

The significance of 1-Chloro-2-methyl-3,5-dinitrobenzene in organic chemistry is multifaceted. It serves as a crucial intermediate in the synthesis of a variety of other organic compounds. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic aromatic substitution (SₙAr), makes it a versatile building block. The strong electron-withdrawing nature of the two nitro groups activates the benzene (B151609) ring towards attack by nucleophiles, allowing for the displacement of the chloro group.

This reactivity profile allows it to be a precursor for various derivatives, including those used in the production of dyes, pigments, and agrochemicals. Furthermore, it is utilized in medicinal chemistry research as a potential precursor for pharmaceutical compounds.

In a more academic context, this compound is frequently used as a model substrate to investigate the mechanisms of nucleophilic aromatic substitution reactions. Mechanistic studies using this compound have helped to clarify the stepwise nature of these reactions, which often proceed through a Meisenheimer complex intermediate.

Historical Perspectives on Dinitrobenzene Derivatives Research

The study of dinitrobenzene derivatives is rooted in the broader history of nitroaromatic chemistry, which began to flourish in the mid-19th century with foundational discoveries in aromatic substitution reactions. The nitration of aromatic compounds, including toluene (B28343), was a key area of investigation. The development of industrial processes for producing trinitrotoluene (TNT) involved the stepwise nitration of toluene, first to mononitrotoluene (MNT) and then to dinitrotoluene (DNT). wikipedia.org

Early research into dinitrotoluene focused on the separation and characterization of its various isomers. nih.gov The nitration of toluene yields a mixture of isomers, and understanding the directing effects of the substituents was a significant area of study. nih.gov The work of chemists like Julius Wilbrand, who first synthesized TNT in 1863, laid the groundwork for the broader field of nitroaromatic compounds, although the explosive potential of TNT was not recognized until later. wikipedia.org

The systematic investigation of dinitrobenzene compounds established a fundamental understanding of how multiple electron-withdrawing groups influence the reactivity of the aromatic ring. This knowledge was crucial for the later synthesis and study of more complex derivatives like this compound.

Scope and Research Objectives for the Compound

The research objectives for this compound are primarily centered on its chemical reactivity and its interactions with biological systems. A significant area of research involves its use as a model substrate to elucidate the mechanisms of nucleophilic aromatic substitution reactions. Kinetic analysis of its reactions with various nucleophiles, including biothiols, has provided valuable quantitative data on reaction rates and activation parameters.

Another key research focus is its application as a probe to study enzyme kinetics, particularly for enzymes that catalyze nucleophilic aromatic substitution. Its well-defined reactivity allows researchers to test new nucleophilic reagents, assess reaction conditions, and develop improved synthetic methods.

Contemporary research continues to explore its utility in diverse areas of chemical investigation, including catalyst development and environmental chemistry. The established chemical behavior of this compound provides a reliable benchmark for validating new experimental techniques and theoretical models in chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECPDWARCDGMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541004 | |

| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-90-2 | |

| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 1 Chloro 2 Methyl 3,5 Dinitrobenzene

Classical Nitration Approaches

The most conventional route to 1-chloro-2-methyl-3,5-dinitrobenzene involves the direct nitration of 2-chlorotoluene (B165313). This process utilizes a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring.

The orientation of the incoming nitro groups during the electrophilic substitution on 2-chlorotoluene is governed by the directing effects of the substituents already present on the ring: the methyl (-CH₃) group and the chlorine (-Cl) atom.

Directing Effects: Both the methyl group and the chlorine atom are ortho-, para-directors. quora.com The methyl group is an activating group that increases the electron density at the ortho (position 6) and para (position 4) positions through an inductive effect and hyperconjugation. The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho (position 6) and para (position 4) positions via its +M (mesomeric) effect, where its lone pairs can donate into the ring. quora.com

When 2-chlorotoluene is nitrated, the first nitro group is directed to the positions activated by these substituents. The nitration of the resulting monochloro-mononitrotoluene intermediates then leads to the final dinitro product. Research dating back to 1920 systematically investigated this process, confirming that the further nitration of 3-nitro- and 5-nitro-2-chlorotoluene derivatives primarily yields this compound. rsc.org

However, the direct dinitration of 2-chlorotoluene is not perfectly selective and results in a mixture of several dinitrated isomers. rsc.org A detailed investigation into the nitration of o-chlorotoluene revealed the formation of four distinct dinitro-2-chlorotoluene isomers. rsc.org The primary product is the 3,5-dinitro isomer, but significant quantities of other isomers are also formed. rsc.org

The efficiency and yield of the nitration process are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, and the concentration and ratio of the acids in the nitrating mixture.

Early research protocols involved adding 2-chlorotoluene to a mixture of concentrated sulfuric acid and nitric acid (specific gravity 1.42) at a controlled temperature of 8-10°C. rsc.org The mixture was then heated for an extended period, for instance, four hours on a water bath, to drive the reaction to completion. rsc.org This process resulted in a total yield of the crude dinitrated product of approximately 91.5%. rsc.org

Table 1: Reaction Conditions for Classical Nitration of o-Chlorotoluene

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | o-Chlorotoluene | rsc.org |

| Nitrating Agent | Concentrated Sulfuric Acid & Nitric Acid (D 1.42) | rsc.org |

| Initial Temperature | 8-10 °C | rsc.org |

| Subsequent Step | Heating on water-bath for 4 hours | rsc.org |

| Overall Yield | 91.5% (crude mixture of isomers) | rsc.org |

The direct dinitration of 2-chlorotoluene invariably produces a mixture of isomers due to the competing directing effects of the chloro and methyl groups. A thorough analysis of the crude product is essential for isolating the pure this compound.

A systematic fractionation of the crude oil obtained from the nitration of 2-chlorotoluene allowed for the separation and identification of the major byproducts. rsc.org The results of this separation highlight the distribution of the different isomers formed during the reaction. rsc.org

Table 2: Isomer Distribution from Nitration of o-Chlorotoluene

| Compound | Amount Isolated from 340g Crude Product | Percentage of Isolated Product (Approx.) |

|---|---|---|

| 2-Chloro-3,5-dinitrotoluene | 125 g | 53.6% |

| Intimate mixture (4,5- and 4,6-isomers) | 63 g | 27.0% |

| 2-Chloro-5,6-dinitrotoluene | 30 g | 12.9% |

| 2-Chloro-4,5-dinitrotoluene | 15 g | 6.4% |

Source: Data adapted from G.T. Morgan and H.D.K. Drew, J. Chem. Soc., Trans., 1920. rsc.org

This analysis demonstrates that while the desired 3,5-dinitro isomer is the main component, a significant portion of the product consists of other isomers that must be separated. rsc.org

Alternative Synthetic Pathways

Beyond the classical direct dinitration of 2-chlorotoluene, other synthetic strategies can be employed. These alternatives may offer advantages in terms of selectivity, safety, or availability of starting materials.

An alternative to direct dinitration involves a stepwise approach where the chlorination and nitration reactions are performed sequentially.

Nitration Followed by Chlorination: This strategy begins with the nitration of toluene (B28343). Industrial nitration of toluene produces a mixture of isomers, primarily ortho- and para-nitrotoluene, with a small amount of the meta isomer. nih.gov After separating the isomers, a specific mononitrotoluene can be chlorinated. For example, a patented method describes the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst. google.com This process can achieve high selectivity (e.g., 95.6%) for 2-chloro-5-nitrotoluene. google.com This intermediate can then undergo a second nitration step to introduce the final nitro group at the 3-position, yielding the target molecule.

Other established chemical transformations and novel catalytic methods represent further alternatives for synthesizing chloro-dinitro-aromatic compounds.

Sandmeyer Reaction: The Sandmeyer reaction provides a powerful method for introducing a chloro substituent onto an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. This approach could be used to synthesize this compound by first preparing the corresponding aniline (B41778), 2-methyl-3,5-dinitroaniline. This aniline precursor would then be treated with sodium nitrite (B80452) in the presence of a strong acid (like HCl) to form the diazonium salt, followed by reaction with cuprous chloride to yield the final product. orgsyn.org This methodology is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic substitution.

Derivatization and Downstream Products Synthesis

The strategic positioning of a labile chlorine atom and reactive nitro and methyl groups on the benzene (B151609) ring makes this compound a valuable precursor for a range of chemical derivatives. Key transformations include nucleophilic aromatic substitution, reduction of the nitro groups, and oxidation of the methyl group.

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atom at the C-1 position is highly susceptible to displacement by nucleophiles, a reaction facilitated by the strong electron-withdrawing effect of the two nitro groups at the meta-positions. This activation allows for the synthesis of a variety of substituted dinitrotoluene derivatives.

One of the most common nucleophilic aromatic substitution reactions involves the replacement of the chloro group with an amino group. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849) is a well-established method for the preparation of 2,4-dinitroaniline. wikipedia.org By analogy, this compound can be converted to 2-methyl-3,5-dinitroaniline by treatment with ammonia.

Similarly, reaction with alkoxides, such as sodium methoxide (B1231860), leads to the corresponding ether. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with sodium methoxide readily yields 1-methoxy-2,4-dinitrobenzene. quora.com This suggests a straightforward route to 1-methoxy-2-methyl-3,5-dinitrobenzene from the title compound.

The reaction with hydrazine (B178648) is another important transformation, leading to the formation of hydrazinyl derivatives which are valuable in the synthesis of heterocyclic compounds. uni.lu

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | 2-Methyl-3,5-dinitroaniline | Aqueous or alcoholic ammonia, heat | Not specified | wikipedia.org |

| Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-methyl-3,5-dinitrobenzene | Methanol (B129727), heat | Not specified | quora.com |

| Hydrazine (N₂H₄) | 1-Hydrazinyl-2-methyl-3,5-dinitrobenzene | Ethanol or other suitable solvent | Not specified | uni.lu |

Reduction of Nitro Groups

The nitro groups of this compound can be reduced to amino groups using various reducing agents. The extent of reduction can often be controlled to yield either monoamino or diamino products.

A well-known method for the selective reduction of one nitro group in a polynitro aromatic compound is the Zinin reduction, which utilizes sodium sulfide (B99878) or ammonium (B1175870) sulfide. stackexchange.com This method can be applied to synthesize 2-chloro-6-methyl-4-nitroaniline from this compound. Complete reduction of both nitro groups can be achieved using more powerful reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This would lead to the formation of 3-chloro-2-methyl-benzene-1,5-diamine .

| Reducing Agent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium Sulfide (Na₂S) | 2-Chloro-6-methyl-4-nitroaniline | Aqueous or alcoholic solution, heat | Not specified | stackexchange.comgoogle.com |

| Tin(II) Chloride (SnCl₂)/HCl | 3-Chloro-2-methyl-benzene-1,5-diamine | Acidic medium, heat | Not specified | |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-Chloro-2-methyl-benzene-1,5-diamine | Pressurized hydrogen, catalyst | Not specified |

Oxidation of the Methyl Group

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly employed for this transformation. The oxidation of this compound would yield 2-chloro-3,5-dinitrobenzoic acid , a valuable intermediate for the synthesis of dyes and pharmaceuticals. Another potential downstream product from the oxidation of the methyl group is 2-chloro-3,5-dinitrobenzaldehyde . lookchem.com

| Oxidizing Agent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Chloro-3,5-dinitrobenzoic acid | Aqueous solution, heat | Not specified | |

| Not specified | 2-Chloro-3,5-dinitrobenzaldehyde | Not specified | Not specified | lookchem.com |

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2 Methyl 3,5 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

1-Chloro-2-methyl-3,5-dinitrobenzene is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the two nitro groups, positioned meta to each other, significantly activates the aromatic ring towards attack by nucleophiles. This activation overcomes the inherent low reactivity of aryl halides in nucleophilic substitution.

Mechanistic Investigations of SNAr (e.g., Meisenheimer Complexes, Ipso-Sigma Complexes)

The generally accepted mechanism for SNAr reactions involving substrates like this compound proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile at the carbon atom bearing the leaving group (the ipso-carbon), in this case, the chlorine atom. This attack is facilitated by the severe electron deficiency at this position, induced by the ortho and para nitro groups.

In the case of this compound, the attack of a nucleophile (Nu⁻) leads to the formation of the Meisenheimer complex. The negative charge is delocalized, with significant resonance contributors placing the charge on the nitro groups at positions 3 and 5. The presence of the methyl group at the 2-position, ortho to the site of attack, introduces steric hindrance that can influence the rate of formation of this intermediate.

The second step of the mechanism involves the departure of the leaving group, the chloride ion, and the re-aromatization of the ring to yield the final substitution product.

Kinetic Studies and Rate-Determining Steps

Kinetic studies of SNAr reactions on analogous compounds, such as 1-chloro-2,4-dinitrobenzene (B32670), have provided significant insights into the rate-determining step. researchgate.net For most SNAr reactions with good leaving groups like chloride, the formation of the Meisenheimer complex (the first step) is typically the rate-determining step. researchgate.net This is because this step involves the disruption of the aromatic system and has a higher activation energy.

However, the nature of the nucleophile, the leaving group, and the solvent can influence which step is rate-limiting. For instance, in reactions with very poor leaving groups, the decomposition of the Meisenheimer complex can become the rate-determining step.

While specific kinetic data for this compound is not widely available, data for related compounds can provide a comparative understanding. The ortho-methyl group in this compound is expected to decrease the reaction rate compared to its unmethylated analogue, 1-chloro-3,5-dinitrobenzene, due to steric hindrance to the approaching nucleophile. worktribe.com

| Substrate | Relative k₂ (approx.) | Key Steric/Electronic Factors |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | High | Activation by ortho and para nitro groups. |

| 1-Chloro-3,5-dinitrobenzene | Moderate | Activation by two meta nitro groups. |

| This compound | Lower than 1-chloro-3,5-dinitrobenzene | Steric hindrance from the ortho-methyl group. |

Influence of Nucleophile Properties on Reactivity

The reactivity in SNAr reactions is highly dependent on the properties of the nucleophile. Generally, stronger nucleophiles react faster. Nucleophilicity in this context is influenced by factors such as basicity, polarizability, and solvation.

Basicity: For a series of nucleophiles with the same attacking atom (e.g., different alkoxides or anilines), there is often a correlation between basicity and nucleophilicity. More basic nucleophiles are generally more reactive. mdpi.com

Polarizability: Softer, more polarizable nucleophiles (e.g., thiolates) are often highly reactive in SNAr reactions, sometimes more so than would be predicted by their basicity alone.

Steric Hindrance: Bulky nucleophiles will react more slowly due to steric hindrance with the ortho-methyl group and the nitro groups on the aromatic ring.

Solvent Effects on SNAr Reactivity

The choice of solvent can have a significant impact on the rate of SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are particularly effective at accelerating these reactions. researchgate.net This is because they can solvate the cation of the nucleophilic reagent without strongly solvating the anion (the nucleophile), thus leaving it more "naked" and reactive. Furthermore, these solvents are effective at stabilizing the charged Meisenheimer complex intermediate.

In contrast, protic solvents like methanol or water can decrease the rate of reaction by forming hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.

Leaving Group Effects and Substituent Effects

The nature of the leaving group also affects the reaction rate. For SNAr reactions where the formation of the Meisenheimer complex is rate-determining, the leaving group has a smaller effect on the rate than in SN1 or SN2 reactions. However, when the decomposition of the intermediate is rate-limiting, the ability of the leaving group to depart becomes more important. The typical order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack.

The primary substituent effects in this compound are:

Nitro Groups: The two nitro groups are powerful activating groups due to their strong -I (inductive) and -M (mesomeric) effects. They stabilize the negative charge of the Meisenheimer complex through resonance.

Chloro Group: The chlorine atom is a deactivating group due to its -I effect, but it also serves as the leaving group.

Methyl Group: The methyl group at the 2-position has a dual effect. It is a weak electron-donating group (+I effect), which slightly deactivates the ring towards nucleophilic attack compared to a hydrogen atom. More significantly, its position ortho to the site of substitution provides considerable steric hindrance, which is expected to decrease the reaction rate compared to unhindered analogues. worktribe.com

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution on this compound is extremely disfavored. The benzene (B151609) ring is severely deactivated by the cumulative electron-withdrawing effects of two nitro groups and a chlorine atom. These groups reduce the electron density of the aromatic π-system, making it a very poor nucleophile for attacking electrophiles.

Any potential EAS reaction would require exceptionally harsh conditions, such as the use of strong superacids and highly reactive electrophiles. Even under such conditions, the reaction would likely be slow and may result in a mixture of products or decomposition of the starting material.

Studies on the chlorination and nitration of the closely related compound, 2,4-dinitrotoluene (B133949), demonstrate that EAS is possible but requires forcing conditions, such as fuming nitric acid in oleum (B3057394). rsc.orgrsc.org In these cases, the directing effects of the substituents would come into play. For this compound, the available positions for substitution are C4 and C6.

Directing Effects:

The methyl group is an ortho, para-director. It would direct an incoming electrophile to the C6 position (ortho) and the C4 position (para).

The chloro group is also an ortho, para-director, directing to the C6 position (ortho) and the C4 position (para).

The nitro groups are meta-directors. The nitro group at C3 would direct to C5 (already substituted) and C1 (already substituted). The nitro group at C5 would direct to C1 (already substituted) and C3 (already substituted).

Considering the directing effects, both the methyl and chloro groups would direct an incoming electrophile to the C4 and C6 positions. However, the overwhelming deactivation of the ring makes any such reaction highly improbable under standard electrophilic substitution conditions.

| Reaction Type | Predicted Reactivity | Governing Factors | Likely Products (if reaction occurs) |

|---|---|---|---|

| Nitration | Extremely Low / Unlikely | Severe deactivation by two NO₂ groups and one Cl group. | Mixture of 1-chloro-2-methyl-3,4,5-trinitrobenzene and 1-chloro-2-methyl-3,5,6-trinitrobenzene. |

| Halogenation | Extremely Low / Unlikely | Severe deactivation by two NO₂ groups and one Cl group. | Mixture of 1,4-dichloro-2-methyl-3,5-dinitrobenzene (B8534667) and 1,6-dichloro-2-methyl-3,5-dinitrobenzene. |

| Friedel-Crafts Alkylation/Acylation | Does not occur | The ring is too deactivated for these reactions. The Lewis acid catalyst would complex with the nitro groups. | N/A |

Deactivation Effects of Nitro and Chloro Groups

The chemical reactivity of an aromatic ring is profoundly influenced by the nature of its substituents. In the case of this compound, the benzene ring is substituted with two nitro groups (-NO₂) and one chloro (-Cl) group, all of which are classified as deactivating groups for electrophilic aromatic substitution. numberanalytics.commsu.edu These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards attack by electrophiles. numberanalytics.comquora.com

This deactivation is the result of two primary electronic phenomena:

Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro groups, as well as the chlorine atom, are significantly more electronegative than carbon. msu.edu Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma (σ) bond framework. msu.edulibretexts.org

Resonance Effect (-M or -R): The nitro groups exhibit a powerful electron-withdrawing resonance effect. They delocalize the pi (π) electrons of the benzene ring onto the oxygen atoms of the nitro group, as depicted in resonance structures. quora.comquora.com This effect significantly reduces the electron density on the aromatic ring, particularly at the positions ortho and para to the nitro groups. quora.com While the chlorine atom possesses lone pairs of electrons that can be donated via a resonance effect (+M), its strong inductive effect is predominant, leading to a net withdrawal of electron density and deactivation of the ring. msu.edulibretexts.org

The cumulative impact of two potent nitro groups and a deactivating chloro group renders the aromatic ring of this compound extremely electron-deficient and, therefore, highly unreactive toward common electrophilic substitution reactions. numberanalytics.commsu.edu

Potential for Electrophilic Attack at Specific Positions

Due to the severe deactivation of the aromatic ring, electrophilic attack on this compound is highly improbable under standard laboratory conditions. numberanalytics.com Friedel-Crafts reactions, for example, are generally unsuccessful on aromatic rings bearing even a single strong deactivating group like a nitro group. msu.eduquora.com However, under exceptionally harsh conditions, the directing effects of the existing substituents would govern the position of any potential substitution.

To determine the most likely site of attack, the directing influence of each group must be analyzed:

Methyl group (-CH₃) at C2: This is an activating group that directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

Chloro group (-Cl) at C1: This is a deactivating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. numberanalytics.com

Nitro groups (-NO₂) at C3 and C5: These are powerful deactivating groups that direct incoming electrophiles to the meta positions relative to themselves. The nitro group at C3 directs to C1 and C5, while the nitro group at C5 directs to C1 and C3.

The positions C1, C2, C3, and C5 are all occupied or strongly deactivated by the meta-directing influence of the nitro groups. The C6 position is sterically hindered by the adjacent nitro group at C5 and the methyl group at C2. The only remaining position is C4. The chloro group at C1 directs para to C4, and the methyl group at C2 directs ortho to C4 (relative to its activating influence). Therefore, C4 is the least deactivated position and the most plausible, though still highly unfavorable, site for an electrophilic attack.

Research on similarly deactivated compounds, such as 2,4-dinitrotoluene, shows that forcing conditions using reagents like nitric acid in oleum can lead to competing chlorination and nitration reactions, highlighting that substitution is possible but requires extreme measures. rsc.org

Reduction Reactions

Transformation of Nitro Groups to Amino Groups

The reduction of aromatic nitro compounds into their corresponding primary amines is a cornerstone transformation in organic chemistry, providing access to anilines which are vital precursors for dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comacs.org For this compound, this reaction involves the conversion of the two nitro (-NO₂) functionalities into amino (-NH₂) groups.

This reduction is not a single-step process but proceeds through several intermediates. The accepted pathway involves the initial reduction of the nitro group to a nitroso (-NO) group, which is then further reduced to a hydroxylamine (B1172632) (-NHOH) intermediate before the final conversion to the amine (-NH₂). unimi.itmdpi.com

Catalytic Hydrogenation and Other Reduction Methods

A variety of methods have been developed to achieve the reduction of nitroarenes, ranging from catalytic processes to chemical reductions using metals or specific reagents. The choice of method can influence whether both nitro groups are reduced or if one can be selectively targeted.

| Method | Reagents and Conditions | Typical Outcome | Reference(s) |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney nickel. | Complete reduction of both nitro groups to amines. | numberanalytics.comresearchgate.nettcichemicals.com |

| Metal/Acid Reduction | Metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic medium (e.g., HCl). The Béchamp reduction specifically uses Fe/HCl. | Complete reduction of both nitro groups. | acs.orgresearchgate.net |

| Zinin Reduction | Sodium polysulfide (Na₂Sₓ) or ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) in an aqueous or alcoholic solution. | Can be used for the selective reduction of one nitro group in a polynitroaromatic compound. | stackexchange.comyoutube.com |

| Other Selective Methods | Reagents such as Zn/NH₄Cl in water or specific iron catalysts with organosilanes. | Can achieve selective reduction of one nitro group, often with high chemoselectivity. | stackexchange.comrsc.org |

For polynitro compounds, achieving selective reduction is a significant challenge. Reagents like sodium polysulfide (Zinin reduction) are known to selectively reduce one nitro group while leaving others intact. stackexchange.com For instance, in the case of 2,4-dinitrotoluene, treatment with ammonium hydrogen sulfide can selectively reduce the nitro group at the 4-position (para to the methyl group). youtube.com

Radical Nucleophilic Substitution (SRN1) Mechanisms

Beyond the more common nucleophilic aromatic substitution (SNAr) pathway, aryl halides can undergo substitution via a free-radical chain mechanism known as SRN1 (Substitution, Radical-Nucleophilic, Unimolecular). wikipedia.org This reaction type, first systematically described by Bunnett and Kim in 1970, involves a radical anion as a key intermediate. wikipedia.org A distinguishing feature of the SRN1 mechanism is that it does not strictly require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is a prerequisite for the SNAr pathway. wikipedia.org

The designation "unimolecular" is used because, similar to the SN1 reaction in aliphatic systems, the rate-determining step often involves the unimolecular fragmentation of the intermediate radical anion. wikipedia.orgdalalinstitute.com

Electron Transfer Pathways

The SRN1 reaction proceeds via a chain mechanism that can be initiated by various means, including solvated electrons from alkali metals, or through photochemical or electrochemical methods. wikipedia.orgnptel.ac.in The core pathway consists of several repeating steps.

The key steps in the SRN1 electron transfer pathway are summarized below:

| Step | Description | Generic Equation |

| 1. Initiation | An electron is transferred from an initiator to the aryl halide substrate (Ar-X), forming a radical anion. | Ar-X + e⁻ (from initiator) → [Ar-X]•⁻ |

| 2. Propagation (a) | The radical anion undergoes rapid, unimolecular fragmentation, ejecting the halide anion (X⁻) and generating an aryl radical (Ar•). | [Ar-X]•⁻ → Ar• + X⁻ |

| 3. Propagation (b) | The highly reactive aryl radical couples with the nucleophile (Nu⁻) to form a new radical anion. | Ar• + Nu⁻ → [Ar-Nu]•⁻ |

| 4. Propagation (c) | The product radical anion transfers its electron to a new molecule of the starting aryl halide (Ar-X). This forms the final substitution product (Ar-Nu) and regenerates the radical anion [Ar-X]•⁻, which continues the chain reaction. | [Ar-Nu]•⁻ + Ar-X → Ar-Nu + [Ar-X]•⁻ |

This chain mechanism provides a distinct pathway for the substitution of the chloro group in this compound by a suitable nucleophile, operating under different principles than the addition-elimination SNAr mechanism. wikipedia.orgnptel.ac.in

Radical Anion Intermediates and Dissociation Processes

The formation of radical anion intermediates is a crucial aspect of the reactivity of this compound, particularly in reduction reactions and certain substitution pathways. These transient species are typically generated through single-electron transfer (SET) from a chemical reductant, an electrode surface (electrochemical reduction), or via photoredox catalysis. The high electron affinity conferred by the two nitro groups makes the benzene ring susceptible to accepting an electron into its lowest unoccupied molecular orbital (LUMO), forming a radical anion, [C₇H₅ClN₂O₄]•⁻.

Once formed, the fate of this radical anion is dictated by its stability and the reaction conditions. While in some cases the radical anion may be stable enough to be observed spectroscopically, it often serves as a fleeting intermediate that undergoes subsequent chemical transformations. The most significant of these transformations is the dissociative electron transfer, where the radical anion fragments by cleaving one of its covalent bonds.

For the radical anion of this compound, the most labile bond is the carbon-chlorine (C-Cl) bond. The dissociation process involves the cleavage of this bond to yield a 2-methyl-3,5-dinitrophenyl radical and a chloride anion (Cl⁻). This process is a key step in understanding reaction mechanisms that proceed via SET pathways, as opposed to the more common nucleophilic aromatic substitution (S.N.Ar) mechanism involving a Meisenheimer complex.

Theoretical studies on analogous haloaromatic radical anions provide significant insight into the mechanism of this dissociation. nih.govresearchgate.net For the dissociation of a chloroaromatic radical anion, [Ar-Cl]•⁻, to proceed, a simple stretching of the C-Cl bond is often insufficient. The process is critically dependent on the molecule's geometry. researchgate.net Theoretical models indicate that the cleavage of the C-Cl bond from the ground electronic state of the radical anion requires the molecule to adopt a non-planar conformation. researchgate.net Specifically, an out-of-plane bending of the C-Cl bond is necessary to enable the electronic rearrangement that leads to bond breaking. researchgate.net This is because in a planar geometry, the sigma (σ) orbital of the C-Cl bond and the pi (π) system of the aromatic ring where the radical electron resides are orthogonal, preventing effective electronic coupling required for dissociation. The bending motion breaks this symmetry, allowing the orbitals to mix and facilitating the transfer of the electron density into the σ* antibonding orbital of the C-Cl bond, which leads to its cleavage.

Table 1: Proposed Steps in the Dissociative Electron Transfer of this compound

| Step | Process | Reactant(s) | Intermediate(s) | Product(s) | Key Mechanistic Feature |

|---|---|---|---|---|---|

| 1 | Radical Anion Formation | This compound + e⁻ (from reductant/electrode) | [this compound]•⁻ | - | Single-electron transfer to the π-system, facilitated by electron-withdrawing nitro groups. |

| 2 | Geometric Distortion | [this compound]•⁻ | Bent [this compound]•⁻ (Transition State) | - | Out-of-plane bending of the C-Cl bond is required to enable electronic coupling for bond cleavage. researchgate.net |

| 3 | Bond Cleavage (Dissociation) | Bent [this compound]•⁻ | - | 2-methyl-3,5-dinitrophenyl radical + Chloride anion (Cl⁻) | Fragmentation of the radical anion into an aryl radical and a halide anion. The rate is influenced by solvent stabilization of the leaving anion. iaea.org |

The resulting 2-methyl-3,5-dinitrophenyl radical is itself a highly reactive species that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or other components in the reaction mixture, or reaction with other radical species.

Spectroscopic Characterization Methodologies for 1 Chloro 2 Methyl 3,5 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) Analysis

In ¹H NMR spectroscopy of 1-Chloro-2-methyl-3,5-dinitrobenzene, the distinct electronic environments of the hydrogen atoms result in a characteristic spectrum. The molecule has two aromatic protons and three protons on the methyl group. Due to the molecule's asymmetry, these protons are chemically non-equivalent.

The aromatic protons are located at positions 4 and 6 on the benzene (B151609) ring. The proton at C-4 is flanked by two nitro groups, while the proton at C-6 is adjacent to a chlorine atom. The strong electron-withdrawing nature of the nitro groups and the chlorine atom deshields these protons, causing them to resonate at a high chemical shift (downfield) in the aromatic region of the spectrum. The proton at C-4 would likely appear at a higher chemical shift than the proton at C-6. These two aromatic protons would appear as doublets due to coupling with each other.

The methyl group protons (attached to C-2) are in a different chemical environment. They are adjacent to the chlorine-bearing carbon and are influenced by the nearby nitro group at C-3. This environment would cause their signal to appear downfield compared to a standard toluene (B28343) methyl group. This signal would appear as a singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (C-4) | ~8.5 - 9.0 | Doublet (d) |

| Aromatic H (C-6) | ~8.0 - 8.5 | Doublet (d) |

| Methyl H (-CH₃) | ~2.5 - 2.8 | Singlet (s) |

Note: Predicted values are based on the analysis of similar substituted dinitrotoluene and chloronitrobenzene compounds. vaia.comdocbrown.info

Carbon-13 NMR (¹³C NMR) Analysis

A proton-decoupled ¹³C NMR spectrum of this compound would display seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

The carbons directly bonded to the electron-withdrawing nitro groups (C-3 and C-5) and the chlorine atom (C-1) would be significantly deshielded and appear at the highest chemical shifts. The carbon bearing the methyl group (C-2) would also be downfield. The two aromatic carbons bearing hydrogen atoms (C-4 and C-6) would resonate at intermediate shifts within the aromatic region. The carbon of the methyl group would have the lowest chemical shift, appearing in the typical alkyl region but shifted downfield due to the aromatic ring and adjacent electron-withdrawing groups. The relative number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing between isomers. vaia.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl (C-1) | ~130 - 135 |

| C-CH₃ (C-2) | ~135 - 140 |

| C-NO₂ (C-3) | ~145 - 150 |

| C-H (C-4) | ~120 - 125 |

| C-NO₂ (C-5) | ~145 - 150 |

| C-H (C-6) | ~115 - 120 |

| -CH₃ | ~15 - 20 |

Note: Predicted values are based on the analysis of similar substituted dinitrotoluene and chloronitrobenzene compounds and general principles of ¹³C NMR spectroscopy. drugbank.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com

Vibrational Mode Assignments (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of this compound are expected to be complex but can be interpreted by assigning specific absorption and scattering bands to the vibrations of its functional groups. Density functional theory (DFT) calculations are often employed to support these assignments. nih.govnih.gov

Key expected vibrational modes include:

Nitro Group (NO₂) Vibrations : Strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1520-1560 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is found around 1340-1370 cm⁻¹.

Carbon-Hydrogen (C-H) Vibrations : Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching from the methyl group will appear in the 2850-3000 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers. researchgate.net

Carbon-Chlorine (C-Cl) Vibration : A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic Ring Vibrations : C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| Asymmetric NO₂ Stretch | 1520 - 1560 | FT-IR |

| Symmetric NO₂ Stretch | 1340 - 1370 | FT-IR |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

Note: Predicted values are based on data from related compounds like 1-chloro-2,4-dinitrobenzene (B32670) and general vibrational frequency tables. nih.govresearchgate.netnih.gov

Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver (Ag) or gold (Au). researchgate.net For nitroaromatic compounds, SERS can provide insights into the adsorption mechanism and orientation on the metal surface. nih.gov

When this compound is adsorbed onto a SERS-active substrate, a significant enhancement of its Raman signal is expected. The interaction often involves the nitro groups, which can form a charge-transfer complex with the metal. nih.gov In some cases, nitroaromatic compounds react with nucleophiles on the surface to form a colored Meisenheimer complex, which can be sensitively detected by SERS. nih.govacs.org

The SERS spectrum would likely show enhanced bands corresponding to the vibrations of the nitro groups and the aromatic ring. The orientation of the molecule on the surface—whether it lies flat or stands perpendicular—can be inferred from which vibrational modes are most strongly enhanced, according to SERS surface selection rules. dtic.mil This technique could be a powerful tool for the trace detection and interfacial study of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular formula C₇H₅ClN₂O₄), the molecular weight is approximately 216.58 g/mol . cymitquimica.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Electron ionization (EI) would likely induce significant fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂, m/z 46) and the loss of nitric oxide (NO, m/z 30) followed by the loss of a carbonyl group (CO). The fragmentation of 1-chloro-2,4-dinitrobenzene, a related compound, shows loss of a nitro group from the molecular ion. Therefore, characteristic fragments for this compound would be expected from similar neutral losses.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₇H₅³⁵ClN₂O₄]⁺ | 216 | Molecular Ion [M]⁺ |

| [C₇H₅³⁵ClN₂O₄]⁺ | 218 | Isotope Peak [M+2]⁺ |

| [C₇H₅³⁵ClNO₂]⁺ | 171 | Loss of NO₂ |

| [C₇H₅³⁵ClNO]⁺ | 156 | Loss of NO₂ and O |

| [C₆H₅³⁵Cl]⁺ | 112 | Loss of CH₃, 2xNO₂ |

| [C₇H₅N₂O₄]⁺ | 181 | Loss of Cl |

Note: Predicted fragmentation is based on common fragmentation patterns of nitro-chloro-aromatic compounds. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS serves as a primary tool for its identification in complex mixtures and for its quantification at trace levels.

The gas chromatographic component of the system separates volatile and thermally stable compounds from a mixture. A sample containing this compound is vaporized and injected into the GC, where it is carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (the carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). The retention time, which is the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for its preliminary identification under a specific set of chromatographic conditions.

Once the separated compound elutes from the GC column, it enters the mass spectrometer. In the ion source of the MS, the molecules of this compound are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion and a series of fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique fingerprint of the molecule and is used for its definitive identification.

For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured. This area is directly proportional to the amount of the compound present in the sample. By creating a calibration curve using standards of known concentration, the concentration of the analyte in an unknown sample can be accurately determined.

| Parameter | Description | Typical Value/Condition |

| GC Column | Type | Capillary column (e.g., HP-5MS) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Type | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min | |

| Injection Mode | Type | Split/Splitless |

| Temperature | 250-280 °C | |

| Oven Program | Initial Temp | 100-150 °C |

| Ramp Rate | 10-20 °C/min | |

| Final Temp | 280-300 °C | |

| MS Ionization | Mode | Electron Ionization (EI) |

| Energy | 70 eV | |

| MS Analyzer | Type | Quadrupole or Ion Trap |

| MS Detection | Mode | Scan or Selected Ion Monitoring (SIM) |

Fragmentation Patterns and Structural Elucidation

The fragmentation of this compound in the mass spectrometer provides detailed structural information. The molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight (approximately 216.58 g/mol ). Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.

The fragmentation pattern is influenced by the different functional groups on the benzene ring. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂) and nitric oxide (NO). The presence of the methyl group can lead to the formation of a stable tropylium (B1234903) ion or related structures. The chloro-substituted toluene backbone will also contribute to the fragmentation pattern.

Predicted Fragmentation of this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 216/218 | [C₇H₅ClN₂O₄]⁺ | Molecular ion (M+) |

| 186/188 | [C₇H₅ClN₂O₂]⁺ | Loss of NO₂ |

| 171/173 | [C₇H₅ClO₂]⁺ | Loss of NO₂ and NO |

| 140/142 | [C₇H₅Cl]⁺ | Loss of two NO₂ groups |

| 125 | [C₇H₅]⁺ | Loss of Cl from the [C₇H₅Cl]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, rearrangement and loss of Cl and nitro groups |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the ring |

Note: The m/z values are nominal masses. The presence of chlorine isotopes will result in isotopic peaks for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is determined by the electronic transitions within the molecule, primarily associated with the dinitro-substituted benzene ring.

The benzene ring itself exhibits characteristic π → π* transitions. The presence of the two nitro groups, which are strong chromophores, significantly influences the spectrum. The nitro groups have both n → π* and π → π* transitions. The conjugation of the nitro groups with the π-system of the benzene ring leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands and an increase in their intensity (hyperchromic effect).

The electronic spectrum of this compound is expected to show strong absorption bands in the UV region. The exact position and intensity of these bands are also influenced by the solvent used, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state more than the ground state, leading to further shifts in the absorption maxima. The methyl and chloro substituents have a lesser, but still measurable, effect on the electronic transitions.

Spectrophotometric Kinetic Studies

UV-Vis spectrophotometry is a highly effective method for studying the kinetics of chemical reactions, particularly nucleophilic aromatic substitution (SNAr) reactions that this compound readily undergoes. The strong electron-withdrawing nature of the two nitro groups makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.

When this compound reacts with a nucleophile (e.g., an amine or an alkoxide), the chlorine atom is replaced, forming a new product. This product will have a different conjugation system and therefore a different UV-Vis absorption spectrum compared to the starting material. Typically, the product of the substitution reaction absorbs light at a different wavelength, often in the visible region, leading to a color change.

By monitoring the change in absorbance at a specific wavelength (usually the λmax of the product or reactant) over time, the rate of the reaction can be determined. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. Thus, a plot of absorbance versus time can be used to calculate the rate constant of the reaction.

Representative Data from a Spectrophotometric Kinetic Study:

| Time (seconds) | Absorbance at λmax of Product | Concentration of Product (mol/L) |

| 0 | 0.000 | 0.000 |

| 30 | 0.150 | (Calculated from Beer-Lambert Law) |

| 60 | 0.280 | (Calculated from Beer-Lambert Law) |

| 90 | 0.390 | (Calculated from Beer-Lambert Law) |

| 120 | 0.480 | (Calculated from Beer-Lambert Law) |

| 150 | 0.550 | (Calculated from Beer-Lambert Law) |

| 180 | 0.600 | (Calculated from Beer-Lambert Law) |

This table is a representative example of the type of data collected and is not based on actual experimental results for this specific compound.

Crystallographic Analysis and Solid State Structure of 1 Chloro 2 Methyl 3,5 Dinitrobenzene

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental information, including the crystal system, space group, and the detailed conformation of the molecule.

Crystal System and Space Group Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific X-ray diffraction study for 1-Chloro-2-methyl-3,5-dinitrobenzene. Consequently, authoritative data regarding its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describes the symmetry of the crystal lattice, are not available at this time.

Molecular Conformation and Planarity Analysis

Detailed and verifiable quantitative data on the planarity of the molecule and the specific dihedral angles of the nitro and other substituent groups with respect to the benzene (B151609) ring for this compound are not present in the accessible peer-reviewed literature. Such an analysis would require a complete crystal structure determination.

Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. These forces, although weaker than covalent bonds, are critical in determining the packing efficiency, stability, and physical properties of the solid material.

Hydrogen Bonding Networks (C-H...O)

In the solid state, weak hydrogen bonds of the C-H...O type are anticipated to occur between the hydrogen atoms of the methyl group or the aromatic ring and the oxygen atoms of the nitro groups on adjacent molecules. However, without a determined crystal structure, the specific geometries, distances, and network motifs of these potential interactions for this compound cannot be described.

Pi-Pi Stacking Interactions

Aromatic rings, such as the dinitro-substituted benzene ring in this compound, can interact through pi-pi stacking. These interactions are significant in the solid-state packing of many aromatic molecules. A detailed analysis of potential pi-pi stacking, including the distance between aromatic centroids and the nature of any ring slippage, is contingent upon the availability of crystallographic data, which is currently not available.

Halogen Bonding and Other Non-Covalent Interactions

The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding, an attractive interaction between the electrophilic region of the chlorine atom and a nucleophilic site on a neighboring molecule, such as a nitro group's oxygen atom. The strength and directionality of such bonds are key aspects of crystal engineering. A definitive analysis of halogen bonding and other van der Waals forces in the crystal lattice of this compound is not possible without experimental structural data.

Computational Chemistry and Theoretical Studies of 1 Chloro 2 Methyl 3,5 Dinitrobenzene

Density Functional Theory (DFT) Calculations

No dedicated studies reporting DFT calculations for 1-Chloro-2-methyl-3,5-dinitrobenzene were found. Consequently, specific data on its optimized geometry, electronic structure, vibrational frequencies, and atomic charge distribution from DFT methods are not available in the literature. While DFT is a standard method for assessing such properties and has been applied to related isomers like 1-Chloro-2-methyl-4-nitrobenzene to understand molecular planarity and structure, the specific results for the 3,5-dinitro isomer are absent. mdpi.comresearchgate.net

Geometry Optimization and Molecular Conformation

There are no published results on the geometry optimization or conformational analysis of this compound using DFT.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Detailed electronic structure analyses, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the mapping of the Molecular Electrostatic Potential (MEP), have not been published for this specific compound.

Vibrational Frequency Calculations

Calculated vibrational frequencies, which are used to interpret and assign peaks in experimental infrared (IR) and Raman spectra, are not available for this compound.

Atomic Charge Distribution (e.g., Mulliken Charge Analysis)

There are no published studies detailing the atomic charge distribution for this molecule using methods like Mulliken population analysis.

Post-Hartree-Fock Methods (e.g., MP2)

Electron Correlation Corrections

No literature could be found that applies post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), to calculate electron correlation corrections for this compound.

Reaction Mechanism Modeling

The study of reaction mechanisms for compounds like this compound through computational chemistry provides profound insights into the energetic and structural changes that occur during a chemical transformation. Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this molecule, given the activating effect of the two electron-withdrawing nitro groups on the benzene (B151609) ring. Theoretical modeling allows for a detailed exploration of this mechanism, which is generally accepted to proceed through a two-step addition-elimination process involving a Meisenheimer complex intermediate. However, computational studies on similar systems suggest that concerted mechanisms can also be operative.

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its geometric coordinates. For a chemical reaction, a PES provides a theoretical landscape that visualizes the energetic pathway from reactants to products, including any intermediates and transition states.

By systematically calculating the energy of the reacting system (e.g., this compound and a nucleophile) at various points as the bond-forming and bond-breaking processes occur, a multi-dimensional surface is generated. This surface is crucial for identifying the most likely reaction pathway, which corresponds to the path of minimum energy. Key features of a PES include:

Minima: These correspond to stable species, such as the reactants, products, and any reaction intermediates (e.g., the Meisenheimer complex).

Saddle Points: These represent transition states, which are the energy maxima along the reaction coordinate but minima in all other degrees of freedom.

Table 1: Hypothetical Energy Profile for an SNAr Reaction

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

| Reaction Coordinate (Arbitrary Units) | Relative Energy (kcal/mol) | Species/State |

|---|---|---|

| 0 | 0.0 | Reactants (this compound + Nucleophile) |

| 1 | 5.2 | Approaching Reactants |

| 2 | 18.5 | Transition State 1 (TS1) |

| 3 | -4.3 | Meisenheimer Intermediate |

| 4 | 15.1 | Transition State 2 (TS2) |

A transition state (TS) is the highest energy point along the reaction coordinate and represents the critical geometry that must be achieved for a reaction to proceed. Characterizing the transition state is a primary goal of reaction mechanism modeling. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT).

The process involves locating the saddle point on the PES. Once a candidate structure for the transition state is found, its identity is confirmed by a frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-Cl bond and the formation of the C-Nucleophile bond).

For the SNAr reaction of this compound, two transition states would be expected for a stepwise mechanism: one leading to the formation of the Meisenheimer intermediate and another for the departure of the chloride leaving group. The characterization would include the geometry (bond lengths and angles) of the TS and its energy, which is used to calculate the activation energy of the reaction.

Table 2: Hypothetical Geometric Parameters of a Transition State (TS1) for Nucleophilic Attack This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

| Parameter | Value (Å or Degrees) | Description |

|---|---|---|

| C-Cl Bond Length | 2.150 | Elongated bond to the leaving group |

| C-Nu Bond Length | 2.050 | Partially formed bond with the nucleophile |

| O-N-O Angle (Nitro Group) | 121.5° | Geometry of the electron-withdrawing group |

The formation of a radical anion occurs when a neutral molecule accepts an electron. For aromatic compounds with electron-withdrawing groups like this compound, the formation of a radical anion is a plausible step, particularly in electrochemical or photochemical reactions. Theoretical studies can predict the properties of this transient species.

Spin Density: In a radical anion, the unpaired electron is not localized to a single atom but is distributed across the molecule. The spin density is a measure of the spatial distribution of this unpaired electron. Calculations can map the spin density, revealing which atoms bear the most radical character. In the radical anion of this compound, it is expected that a significant portion of the spin density would be localized on the nitro groups and the aromatic ring, as these groups are effective at stabilizing the extra electron.

Dissociation: The formed radical anion can be unstable and undergo dissociation. A common pathway for chloroaromatic radical anions is the cleavage of the carbon-chlorine bond to produce an aryl radical and a chloride anion. Computational modeling can be used to calculate the activation barrier for this dissociation process, thereby predicting its feasibility and rate.

Table 3: Hypothetical Calculated Spin Densities in the Radical Anion of this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Atomic Center | Calculated Spin Density (Arbitrary Units) |

|---|---|

| C1 (ipso-carbon) | 0.15 |

| C2 (methyl-substituted) | -0.05 |

| C3 (nitro-substituted) | 0.25 |

| N (of NO2 at C3) | 0.30 |

| O (of NO2 at C3) | 0.10 |

| C5 (nitro-substituted) | 0.25 |

| N (of NO2 at C5) | 0.30 |

Solvent Effects in Theoretical Simulations (e.g., CPCM)

Reactions are rarely performed in the gas phase; the surrounding solvent can have a significant impact on the reaction mechanism and energetics. Theoretical simulations can account for these solvent effects using various models.

One of the most common approaches is the use of implicit solvent models, also known as continuum models. The Conductor-like Polarizable Continuum Model (CPCM) is a popular and effective method. nih.gov In CPCM, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For a polar molecule like this compound undergoing a reaction that likely involves charged intermediates (like the Meisenheimer complex), the choice of solvent can dramatically alter the stability of different species along the reaction pathway. A polar solvent would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. CPCM allows for the efficient calculation of these effects without the high computational cost of explicitly simulating solvent molecules.

Environmental Fate and Degradation Pathways of 1 Chloro 2 Methyl 3,5 Dinitrobenzene

Anthropogenic Sources and Environmental Contamination

1-Chloro-2-methyl-3,5-dinitrobenzene is not a naturally occurring substance and its presence in the environment is a direct result of human activities. nih.gov Its primary route of entry into the ecosystem is through industrial manufacturing and use. It serves as a precursor and intermediate in the synthesis of a variety of other organic chemicals, including certain dyes, pigments, and agrochemicals.

The manufacturing process of related nitroaromatic compounds, such as trinitrotoluene (TNT), can also lead to the formation of dinitrotoluene isomers as by-products, which may be released into the environment through industrial effluents. wikipedia.orgcdc.gov Improper disposal of industrial waste is another significant source of contamination. scbt.comcdhfinechemical.com Spills during production, transport, or use can lead to localized, high-concentration contamination of soil and water. cdc.gov

Once released, its low water solubility and potential for sorption to soil particles influence its distribution. While there is limited specific data on the environmental levels of this compound, studies on analogous compounds like dinitrotoluenes indicate that contamination can be persistent in soils and groundwater at former manufacturing and munitions sites.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, these processes primarily involve hydrolysis and reduction.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate and pathway of hydrolysis for this compound are expected to be significantly dependent on pH. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring activates the chlorine atom for nucleophilic aromatic substitution.

In aqueous environments, particularly under neutral to alkaline conditions, the chlorine atom can be replaced by a hydroxyl group (-OH) from water or hydroxide (B78521) ions. This reaction is a classic example of nucleophilic aromatic substitution. The presence of the nitro groups stabilizes the intermediate Meisenheimer complex, facilitating the substitution. For the related compound 1-chloro-2,4-dinitrobenzene (B32670), hydrolysis on heating with aqueous sodium hydroxide yields 2,4-dinitrophenol. This reaction proceeds via an addition-elimination mechanism, where the hydroxide ion first adds to the aromatic ring, followed by the elimination of the chloride ion.

Dehydrohalogenation, the removal of a hydrogen and a halogen atom, is another potential abiotic degradation pathway, though likely less significant than nucleophilic substitution for this compound under most environmental conditions. The specific kinetics and pH dependence for this compound would require specific experimental studies, but the general principles of nucleophilic aromatic substitution suggest that hydrolysis rates will increase with increasing pH.

Reductive degradation involves the gain of electrons, often leading to the transformation of the nitro groups. In anoxic environments, such as saturated soils, sediments, and some groundwater aquifers, chemical reduction can be a significant degradation pathway. The presence of reducing agents, which can be naturally occurring or introduced, facilitates this process.

The influence of organic carbon on reductive degradation is critical. Natural organic matter can act as an electron shuttle, transferring electrons from microbial sources or reduced minerals to the nitroaromatic compound. For instance, studies on the abiotic degradation of chlorinated solvents have shown that reduced iron minerals can drive dechlorination reactions. researchgate.net Similarly, the nitro groups of dinitrobenzene compounds are prone to reduction.

The process typically involves the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. The presence of organic carbon can enhance the rate of these reductions by providing a sustained source of electrons and a favorable environment for the necessary chemical reactions.

Biotic Degradation Mechanisms

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial aspect of its environmental fate. The presence of both a chloro-substituent and nitro groups makes it a xenobiotic compound, often resistant to rapid biodegradation. nih.gov

The ability of microorganisms to degrade nitroaromatic compounds is well-documented, with various bacterial and fungal strains showing the capacity to transform these molecules. nih.gov While specific studies on this compound are scarce, pathways can be inferred from research on analogous dinitrotoluene (DNT) isomers.

Bacterial Degradation: Bacteria have evolved diverse strategies to metabolize nitroaromatic compounds. For 2,4-dinitrotoluene (B133949) (2,4-DNT), an oxidative pathway has been identified in Burkholderia species. This pathway is initiated by a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, leading to the release of a nitrite (B80452) group. nih.gov Subsequent enzymatic steps lead to ring cleavage and mineralization. nih.gov

In contrast, the degradation of 2,6-DNT by strains like Burkholderia cepacia and Hydrogenophaga palleronii also begins with a dioxygenation reaction, but it yields a different intermediate, 3-methyl-4-nitrocatechol, before subsequent ring cleavage. nih.govasm.org It is plausible that bacteria capable of degrading 2,6-DNT might also transform this compound, given the structural similarities.

Under anaerobic conditions, bacteria often utilize a reductive pathway, where the nitro groups are reduced to amino groups, forming aminodinitrotoluenes and diaminonitrotoluenes. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including nitroaromatics. nih.govnih.gov These fungi secrete powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can attack the aromatic ring of these compounds. nih.gov

The fungal transformation of 2,4-DNT has been shown to proceed via reduction of the nitro groups to form compounds like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. capes.gov.br Fungi can also mineralize some nitroaromatic compounds, converting them completely to carbon dioxide and water. nih.gov

The biodegradation of nitroaromatic compounds is mediated by a variety of specific enzymes. The initial steps in both bacterial and fungal degradation pathways are often catalyzed by nitroreductases or oxygenases.

Nitroreductases: These enzymes are widespread in both aerobic and anaerobic microorganisms and catalyze the reduction of nitro groups to nitroso, hydroxylamino, and amino groups. They are often flavoproteins that use NADH or NADPH as a source of reducing equivalents. The reduction of the nitro group is a key initial step, particularly under anaerobic conditions, and can lead to detoxification or prepare the molecule for subsequent ring cleavage. eaht.org

Dioxygenases: In aerobic bacterial degradation, dioxygenases play a crucial role. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically leading to the formation of a diol and often the elimination of a nitro group as nitrite. nih.goveaht.org The 2,4-dinitrotoluene (DNT) dioxygenase from Burkholderia sp. strain DNT is a well-characterized example. nih.gov

Monooxygenases: These enzymes insert a single oxygen atom into the aromatic ring, which can also lead to the elimination of a nitro group. For example, a monooxygenase is involved in the degradation of 4-methyl-5-nitrocatechol, an intermediate in the 2,4-DNT degradation pathway. nih.gov

Ligninolytic Enzymes: The extracellular enzymes of white-rot fungi, including lignin peroxidase (LiP) and manganese peroxidase (MnP), are highly non-specific and can oxidize a broad range of aromatic compounds, including dinitrotoluenes. nih.gov Their powerful oxidative action is key to the fungal degradation of many recalcitrant pollutants.

The following table summarizes the key enzymes involved in the degradation of related nitroaromatic compounds, which are likely analogous to those involved in the breakdown of this compound.

| Enzyme Class | Function | Organism Type | Example Substrate (Analogous) |

| Nitroreductases | Reduction of nitro groups | Bacteria, Fungi | 2,4-Dinitrotoluene |

| Dioxygenases | Incorporation of O2, ring hydroxylation, nitrite elimination | Bacteria | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene (B127279) |

| Monooxygenases | Incorporation of one oxygen atom, ring hydroxylation | Bacteria | 4-Methyl-5-nitrocatechol |

| Lignin Peroxidase (LiP) | Oxidative degradation | Fungi (White-rot) | 2,4,6-Trinitrotoluene (B92697) |

| Manganese Peroxidase (MnP) | Oxidative degradation | Fungi (White-rot) | 2,4,6-Trinitrotoluene |

Molecular Aspects of Microbial Biotransformation

The microbial biotransformation of the synthetic nitroaromatic compound this compound is governed by a series of enzymatic reactions that target its functional groups and aromatic ring structure. While specific studies on this particular molecule are limited, a comprehensive understanding of the molecular mechanisms can be derived from extensive research on structurally analogous compounds, such as dinitrotoluenes (DNTs) and trinitrotoluene (TNT). The primary enzymatic processes involved are nitroreduction, oxidative attack by dioxygenases, and conjugation reactions.

A pivotal and often initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the highly electrophilic nitro groups. This process is catalyzed by a diverse group of enzymes known as nitroreductases, which are found in a wide array of bacteria and fungi under both aerobic and anaerobic conditions. nih.govasm.orgnih.gov These enzymes typically utilize flavin cofactors, such as flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), and a source of reducing equivalents like NAD(P)H to sequentially reduce the nitro groups (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. nih.gov For instance, the metabolism of 2,6-dinitrotoluene by Salmonella typhimurium has been shown to produce 2-nitroso-6-nitrotoluene, 2-hydroxylamino-6-nitrotoluene, and 2-amino-6-nitrotoluene. nih.gov Similarly, anaerobic bacteria like Clostridium acetobutylicum can transform dinitrotoluenes into hydroxylaminonitrotoluenes and subsequently into dihydroxylaminotoluenes. dss.go.th The reduction of the nitro groups is a critical detoxification step, as it decreases the electron-withdrawing nature of the substituents, making the aromatic ring more amenable to subsequent oxidative attack.